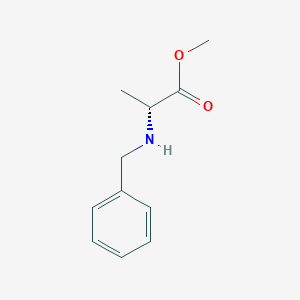![molecular formula C13H15ClO4S B2900984 4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid CAS No. 2197052-84-7](/img/structure/B2900984.png)
4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound consists of a thiane ring (a sulfur-containing heterocycle), a carboxylic acid group, and a chlorophenyl group . The exact 3D structure or conformation would depend on the spatial arrangement of these groups and can be determined using techniques like X-ray crystallography .Wissenschaftliche Forschungsanwendungen
CMTCA has been studied for its potential applications in the fields of organic synthesis and drug development. It has been used as an intermediate in the synthesis of a variety of compounds, including anti-cancer agents, anti-inflammatory agents, and antibiotics. It has also been used as a catalyst for the synthesis of various organic compounds. CMTCA has been studied for its potential applications in the fields of organic synthesis and drug development.
Wirkmechanismus
The mechanism of action of CMTCA is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds. It has been suggested that it may act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. It is also believed to be involved in the formation of hydrogen bonds, which are important for the stability of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMTCA are not well understood. However, it has been suggested that it may act as an antioxidant, which could potentially have a beneficial effect on the body. It has also been suggested that it may act as a modulator of the immune system, which could potentially have a beneficial effect on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMTCA in laboratory experiments include its mild and efficient synthesis, its ability to act as a catalyst in the synthesis of various organic compounds, and its potential antioxidant and immunomodulatory properties. The limitations of using CMTCA in laboratory experiments include the lack of understanding of its mechanism of action, the lack of knowledge about its biochemical and physiological effects, and the potential for toxicity due to its chlorine content.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of CMTCA, as well as its biochemical and physiological effects. Additionally, further research should be conducted to assess the potential for toxicity due to its chlorine content. Finally, research should be conducted to assess the potential for CMTCA to act as an antioxidant and immunomodulatory agent.
Synthesemethoden
CMTCA can be synthesized through the reaction of 4-chloro-3-methylthiophene with carbon dioxide in the presence of a palladium catalyst. The reaction follows the general equation of C6H5CH2Cl + CO2 → C9H6ClNO4. This method is considered to be a mild and efficient method for the synthesis of CMTCA.
Safety and Hazards
The safety data sheet for this compound suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, the area should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought .
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4S/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-19(17,18)7-5-13/h1-3,8H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPSQBLYINHXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2900904.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2900910.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900911.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)
![2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)
![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)




![5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2900921.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)